

Application Notes and Protocols: 4-Methylisoquinolin-8-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Methylisoquinolin-8-amine

Cat. No.: B15247360

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Introduction

4-Methylisoquinolin-8-amine is a heterocyclic amine that belongs to the isoquinoline class of compounds. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. [1] While direct studies on **4-Methylisoquinolin-8-amine** are not extensively documented in publicly available literature, its structural similarity to other biologically potent isoquinoline and quinoline derivatives suggests its significant potential as a key intermediate and pharmacophore in drug discovery and development.

These application notes provide a comprehensive overview of the potential uses of **4-Methylisoquinolin-8-amine** in medicinal chemistry, drawing upon the established biological activities of closely related analogs. The provided protocols are model procedures derived from the synthesis and evaluation of similar compounds and are intended to serve as a foundational guide for researchers.

Potential Therapeutic Applications

Based on the pharmacological profiles of structurally related compounds, **4-Methylisoquinolin-8-amine** is a promising scaffold for the development of novel therapeutics in the following areas:

- **Oncology:** The 4-aminoquinoline and 4-aminoisoquinoline cores are integral to the design of various anticancer agents.[2] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[2][3] The substitution pattern of **4-Methylisoquinolin-8-amine** makes it an attractive starting point for the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[4][5]
- **Neurodegenerative Diseases:** Certain isoquinoline derivatives have shown potential in the prevention or treatment of conditions like senile dementia and schizophrenia.[6][7] Furthermore, related tetrahydroisoquinolines have demonstrated neuroprotective properties.[8][9][10]
- **Infectious Diseases:** The quinoline and isoquinoline nuclei are present in many antimicrobial and antifungal agents.[11][12][13]

Data Presentation

Table 1: Comparative Cytotoxicity of Selected 4-Aminoquinoline Derivatives

Compound	Cell Line	IC50 (μM)	Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine	MDA-MB-468	< 1	[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine	MCF7	1.5	[2]
butyl-(7-fluoro-quinolin-4-yl)-amine	MCF7	2.5	[2]
Chloroquine	MDA-MB-468	20	[2]
Chloroquine	MCF7	25	[2]
Amodiaquine	MDA-MB-468	10	[2]

Note: This table presents data for analogous 4-aminoquinoline compounds to provide a context for the potential activity of **4-Methylisoquinolin-8-amine** derivatives.

Experimental Protocols

Protocol 1: Conceptual Synthesis of 4-Methylisoquinolin-8-amine

This protocol is a hypothetical pathway based on established synthetic methodologies for related isoquinoline derivatives.

Objective: To synthesize **4-Methylisoquinolin-8-amine**.

Materials:

- 8-Bromo-4-methylisoquinoline
- Tert-butyl carbamate
- Palladium acetate (Pd(OAc)₂)

- Cesium carbonate (Cs_2CO_3)
- Toluene
- Hydrochloric acid (HCl)
- Methanol (MeOH)
- Standard laboratory glassware and purification apparatus

Procedure:

- Boc-Protection:
 - In a round-bottom flask, dissolve 8-bromo-4-methylisoquinoline (1 equivalent) in toluene.
 - Add tert-butyl carbamate (1.2 equivalents), palladium acetate (0.1 equivalents), and cesium carbonate (2 equivalents).
 - Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
 - Upon completion, cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.
 - Purify the residue by column chromatography to obtain N-(4-methylisoquinolin-8-yl)-tert-butyl carbamate.
- Deprotection:
 - Dissolve the purified Boc-protected intermediate in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v).
 - Stir the solution at room temperature for 4-6 hours.
 - Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO_3 solution).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-Methylisoquinolin-8-amine**.
- Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of synthesized **4-Methylisoquinolin-8-amine** derivatives against human cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Synthesized **4-Methylisoquinolin-8-amine** derivatives
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the growth medium.

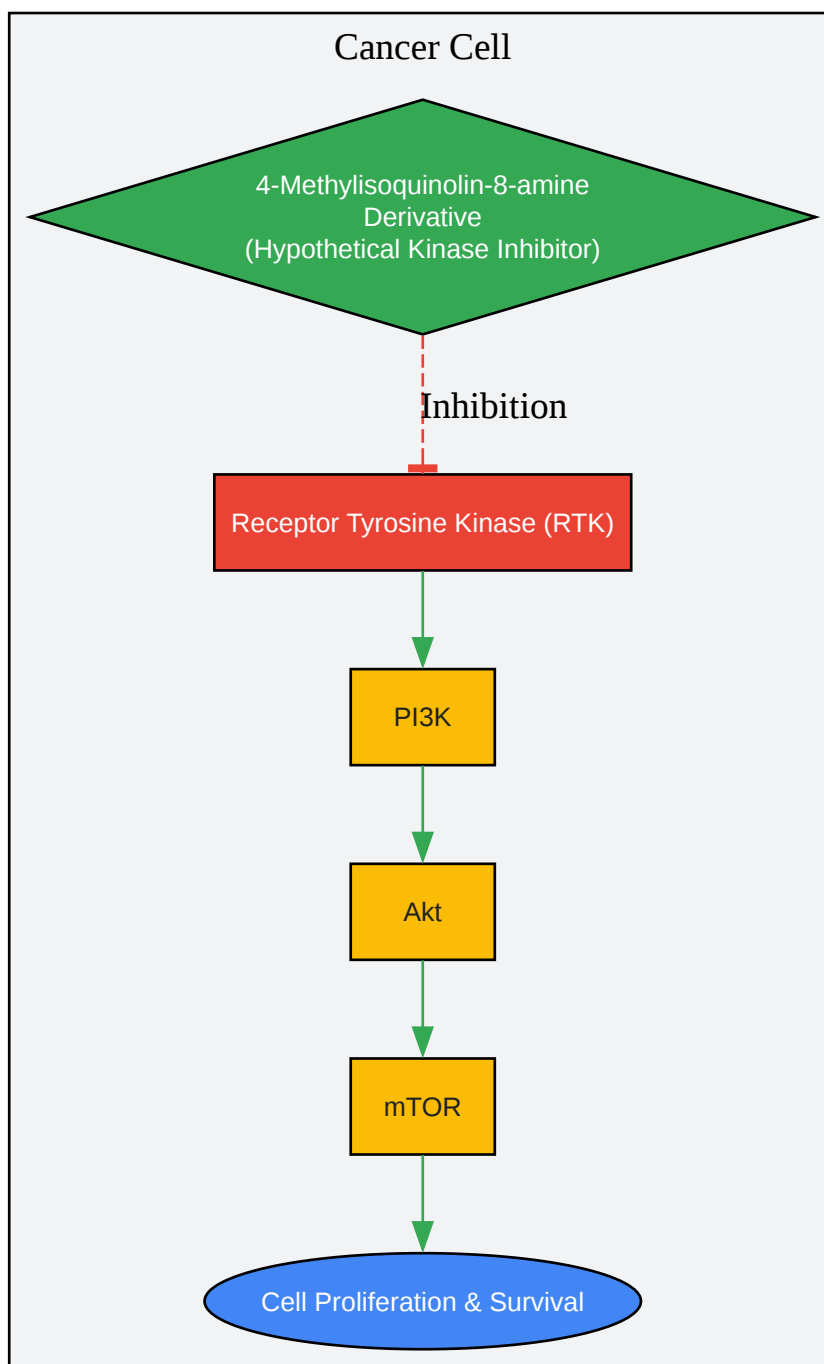
- After 24 hours of incubation, replace the medium with 100 μ L of fresh medium containing the test compounds at various concentrations.
- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for another 48-72 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations



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Caption: General workflow for the synthesis and biological evaluation of **4-Methylisoquinolin-8-amine** derivatives.



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Caption: Hypothetical mechanism of action for a **4-Methylisoquinolin-8-amine** derivative as a kinase inhibitor.

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